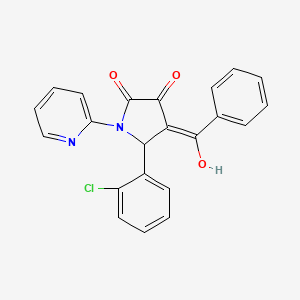![molecular formula C21H14IN3O4 B5501530 6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)
6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Quinazolinone derivatives are synthesized using various starting materials, such as isatoic anhydride, and through different reactions, including catalytic condensation and cyclization processes. For instance, the synthesis of 6-nitro substituted 3-aryl-2-methyl-4(3H)-quinazolinones has been described, utilizing readily available materials and evaluating the application properties on textiles (Bhatti & Seshadri, 2004). Another example includes the iodine-catalyzed reaction of 2-(2-aminophenyl)quinazolin-4(3H)-ones and benzaldehydes in ionic liquids, yielding quinazolinone derivatives in high yields (Ma et al., 2016).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized using various spectroscopic techniques, including FTIR, NMR, and UV spectroscopy. These techniques help in confirming the structure and understanding the molecular interactions (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinones undergo a range of chemical reactions, including lithiation, which allows for the introduction of various substituents into the quinazolinone framework, thus modifying its chemical properties (Smith et al., 1996). These reactions are pivotal for synthesizing derivatives with desired biological activities.
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields, including pharmaceuticals. These properties can be influenced by substituents on the quinazolinone nucleus.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, determine the utility of quinazolinone derivatives in medicinal chemistry and other applications. For example, derivatives exhibiting antimicrobial and anthelmintic activities have been synthesized, highlighting the chemical versatility of the quinazolinone scaffold (Dahiya et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Dye Production
One area of application for quinazolinone derivatives is in the synthesis of styryl and azo disperse dyes. Bhatti and Seshadri (2004) described the synthesis of 6-nitro substituted 3-aryl-2-methyl-4(3H)-quinazolinones and their utilization in creating a range of styryl disperse dyes for polyester. These novel dyes, based on quinazolinone derivatives, were evaluated for their application properties on polyester and their fastness properties, although the outcomes in terms of fastness were found to be disappointing (Bhatti & Seshadri, 2004).
Corrosion Inhibition
Quinazolinone derivatives have also been investigated for their effectiveness as corrosion inhibitors. Errahmany et al. (2020) synthesized new compounds derived from quinazolinone and characterized them as good corrosion inhibitors for mild steel in 1.0 M HCl. These derivatives demonstrated significant inhibition efficiencies, which increased with concentration, highlighting their potential in protecting metals against corrosion (Errahmany et al., 2020).
Antimicrobial Properties
Furthermore, quinazolinone derivatives exhibit notable antimicrobial properties. Dahiya, Kumar, and Yadav (2008) reported the synthesis of peptide derivatives of iodoquinazolinones/nitroimidazoles and their antimicrobial and anthelmintic activities. Selected peptide ester derivatives showed higher antimicrobial activity against various pathogens, demonstrating the potential of quinazolinone derivatives in developing new antimicrobial agents (Dahiya et al., 2008).
Photodynamic Therapeutics
The study by Mikra et al. (2022) provides insights into the design of novel quinazolinone derivatives for potential use in photo-chemo or photodynamic therapeutics. They synthesized 3-amino-2-methyl-quinazolin-4(3H)-ones and assessed their photo-activity towards plasmid DNA, indicating the possibility of turning “on” and “off” photosensitization in drug development (Mikra et al., 2022).
Eigenschaften
IUPAC Name |
6-iodo-3-(4-methylphenyl)-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14IN3O4/c1-13-2-5-15(6-3-13)24-19(10-7-16-8-11-20(29-16)25(27)28)23-18-9-4-14(22)12-17(18)21(24)26/h2-12H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCFEFKRSOPATF-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14IN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5501447.png)

![2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5501461.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)
![6-methoxy-N-{2-[4-(thiomorpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5501475.png)

![4-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5501495.png)
![N-4-biphenylyl-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5501501.png)
![1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5501509.png)
![N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)


![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5501543.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)